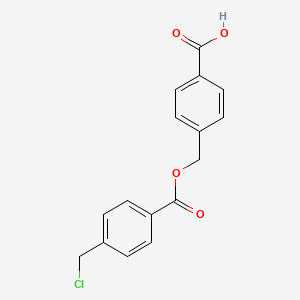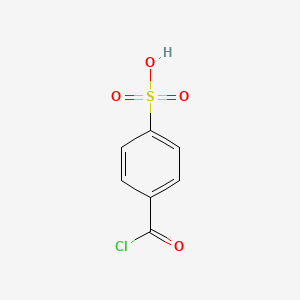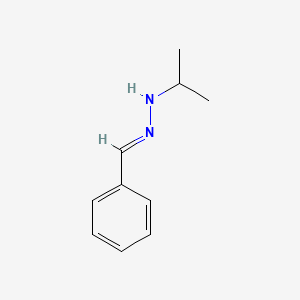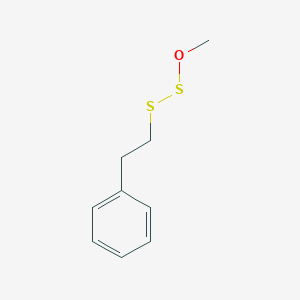![molecular formula C11H9F3N2O2 B12848938 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is a fluorinated organic compound with the molecular formula C11H9F3N2O2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a pyridylamino moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridylamino moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione:
2-Aminopyridine: Contains the pyridylamino group but does not have the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is unique due to the combination of the trifluoromethyl group and pyridylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H9F3N2O2 |
|---|---|
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyridin-2-yliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7(17)8(10(18)11(12,13)14)6-16-9-4-2-3-5-15-9/h2-6,18H,1H3/b10-8+,16-6+ |
Clé InChI |
JXTIBMVLDCZGBK-YJCDKIBYSA-N |
SMILES isomérique |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=CC=N1 |
SMILES canonique |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)





![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)






![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
